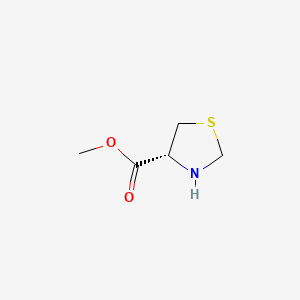

Methyl (R)-thiazolidine-4-carboxylate

描述

属性

CAS 编号 |

42258-90-2 |

|---|---|

分子式 |

C5H9NO2S |

分子量 |

147.2 g/mol |

IUPAC 名称 |

methyl (4R)-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3/t4-/m0/s1 |

InChI 键 |

NHBNAVLHRAPNKY-BYPYZUCNSA-N |

SMILES |

COC(=O)C1CSCN1 |

手性 SMILES |

COC(=O)[C@@H]1CSCN1 |

规范 SMILES |

COC(=O)C1CSCN1 |

其他CAS编号 |

42258-90-2 |

序列 |

X |

产品来源 |

United States |

科学研究应用

Agricultural Applications

Herbicide Safening

One of the primary applications of methyl (R)-thiazolidine-4-carboxylate is as a herbicide safener . This compound protects crops from herbicide damage by enhancing the activity of acetolactate synthase (ALS), an enzyme targeted by certain herbicides. Research indicates that it can mitigate herbicide toxicity by competing for binding sites on ALS enzymes, thus preventing herbicide-induced injury to crops .

Table 1: Comparison of Herbicide Safeners

| Compound | Mechanism of Action | Effectiveness |

|---|---|---|

| This compound | Binds ALS, reduces herbicide toxicity | High |

| Other thiazolidine derivatives | Varies; often less effective | Moderate to low |

Pharmaceutical Applications

Anticancer Potential

This compound and its derivatives have been investigated for their potential as anticancer agents . The thiazolidin-4-one scaffold has shown significant anticancer activities in various studies, indicating that modifications to this structure can enhance therapeutic efficacy against cancer cells .

Biological Monitoring

Research has also explored the use of this compound as a biomarker for exposure to certain environmental toxins, such as formaldehyde. A study demonstrated that levels of thiazolidine-4-carboxylic acid (TZCA) in urine could serve as an indicator of formaldehyde exposure, highlighting the compound's relevance in toxicology and environmental health .

Case Studies and Research Findings

Case Study 1: Herbicide Safening Efficacy

A study focused on the interaction between this compound and ALS enzymes showed that this compound effectively reduced the phytotoxicity of specific herbicides when applied to crops. Molecular docking studies revealed that it binds competitively with herbicides, thereby protecting the plants .

Case Study 2: Anticancer Activity Exploration

Research into thiazolidin-4-one derivatives demonstrated promising anticancer properties. Modifications to the this compound structure led to the identification of compounds with higher potency against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .

相似化合物的比较

Key Observations :

- Substituent Effects : Aryl groups (e.g., pyridin-2-yl, 2-methoxyphenyl) at C-2 enhance biological activity (e.g., FFAR2 agonism) but may reduce synthetic yields due to steric hindrance . Bulky groups like 3-iodobenzoyl require advanced coupling methods (e.g., XPhos Pd G4 catalyst) .

- Ester Modifications : Ethyl esters (e.g., (R)-ethyl thiazolidine-4-carboxylate hydrochloride) exhibit altered solubility and are used in fluorescence studies, unlike methyl esters .

- Stability : The parent compound and 2-methoxyphenyl derivative show high configurational stability, whereas iodobenzoyl derivatives require stringent reaction conditions .

Spectroscopic and Physical Properties

- IR Spectroscopy : Methyl (R)-thiazolidine-4-carboxylate exhibits carbonyl stretches at 1733 cm⁻¹ (ester C=O) and 1644 cm⁻¹ (amide C=O) . Nitro-substituted derivatives (e.g., 4n) show shifted peaks due to electron-withdrawing effects (1728 cm⁻¹) .

- Melting Points : Range from 53°C (parent compound) to 131°C (p-nitrobenzoyl derivative), reflecting substituent polarity and crystallinity .

Mechanistic and Stability Insights

- Stereochemical Retention : Reactions involving this compound derivatives (e.g., N-acylation) proceed with retention of configuration at C-2, confirmed by X-ray analysis .

- Ring Stability : The thiazolidine ring resists ring-opening under mild conditions but may undergo reversible opening in strongly acidic or basic media .

准备方法

General Synthetic Strategy

The synthesis of methyl (R)-thiazolidine-4-carboxylate typically involves the condensation of L-cysteine or its derivatives with carbonyl compounds such as pyruvic acid or ethyl pyruvate, followed by esterification or acylation steps to introduce the methyl ester functionality. The key step is the cyclization forming the thiazolidine ring, which generates two chiral centers at C2 and C4, leading to multiple stereoisomers.

Preparation via Condensation of L-Cysteine with Ethyl Pyruvate

One well-documented method involves the reaction of L-(R)-cysteine hydrochloride with ethyl pyruvate in aqueous or alcoholic media at room temperature, resulting in spontaneous condensation and cyclization to form 2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester derivatives (CP2Et). This reaction usually yields a mixture of diastereomers in approximately a 1:1 ratio.

Procedure Summary:

- L-cysteine hydrochloride (60 g, 381 mmol) is dissolved in ion-exchanged water (500 mL), and the pH is adjusted to ~5.05 with sodium hydroxide.

- Ethyl pyruvate (63 mL, 567 mmol) is added, and the mixture is stirred at room temperature for 4 hours.

- The reaction mixture is concentrated and extracted with ethyl acetate.

- The organic layer is washed, dried, and concentrated.

- Addition of n-heptane at 45°C induces precipitation of the product.

- The precipitate is collected and dried, yielding a ca. 1:1 diastereomeric mixture of CP2Et (approx. 79% yield).

This intermediate can be further processed to obtain methyl esters or N-acetyl derivatives.

Esterification to this compound

The methyl ester derivative is typically prepared by esterifying the carboxylic acid group of the thiazolidine-4-carboxylic acid or its derivatives. Common methods include:

- Reaction of the acid with methanol in the presence of acid catalysts.

- Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to promote ester formation under mild conditions.

For example, L-cysteine methyl ester hydrochloride can be reacted with appropriate ketones or aldehydes to form this compound derivatives. The reaction is often performed in toluene with triethylamine as a base at elevated temperatures (around 65°C) under nitrogen atmosphere, followed by purification steps such as column chromatography.

N-Acylation and Protection Strategies

To modify or protect the nitrogen atom in the thiazolidine ring, N-acylation is performed using reagents like acetyl chloride or benzoyl chloride in the presence of bases such as potassium carbonate or triethylamine. This step is crucial to control stereochemistry and to obtain derivatives with desired biological activities.

- N-acetylation with acetyl chloride and potassium carbonate in ethyl acetate proceeds with retention of the C4 configuration, avoiding epimerization.

- Acetylation under different conditions (e.g., acetic anhydride/pyridine) may cause selective inversion at C2 or epimerization at C4 through ring-opening mechanisms.

- Protection of the nitrogen with t-butyloxycarbonyl (t-Boc) groups is used to facilitate further functionalization, such as hydrazide formation or amide coupling.

Stereochemical Considerations

This compound contains two stereogenic centers at C2 and C4. The chirality at C4 is generally fixed by the use of L-cysteine as the starting material, while the C2 center may epimerize under certain reaction conditions.

- The condensation reaction produces a mixture of diastereomers (cis and trans).

- N-acylation and hydrolysis steps can influence the stereochemical outcome.

- Analytical techniques like chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for stereochemical characterization.

Summary Table of Key Preparation Methods

Analytical and Characterization Techniques

- NMR Spectroscopy: Used to identify stereoisomers and confirm ring closure.

- Chiral HPLC: Essential for separating and quantifying diastereomers.

- Mass Spectrometry: Confirms molecular weight and purity.

- Elemental Analysis: Verifies compound composition.

These techniques ensure the stereochemical integrity and purity of this compound and its derivatives.

常见问题

Q. Key Methodological Steps :

- Use of L-cysteine derivatives to enforce (R)-configuration.

- Acidic conditions (pH 4–5) to facilitate cyclization .

- Purification via recrystallization or chromatography.

Advanced: How can reaction conditions be optimized to improve yields in thiazolidine-4-carboxylate synthesis?

Yields are influenced by solvent choice, catalyst selection, and reaction time. reports yields ranging from 34.5% to 98.7% for similar derivatives, attributing higher yields to coupling agents like EDCI/HOBt and anhydrous solvents (e.g., DCM). For this compound, highlights the need for stoichiometric excess of aldehydes (2–3 equivalents) and inert atmospheres to prevent oxidation. Kinetic studies suggest reaction times of 12–24 hours at 25–40°C .

Q. Data-Driven Optimization :

- Catalysts : EDCI/HOBt improves coupling efficiency in amide formation .

- Temperature : Lower temperatures (e.g., 0–5°C) reduce side reactions during cyclization .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Structural confirmation relies on:

- ¹H/¹³C NMR : To verify stereochemistry and substituent positions. and emphasize characteristic thiazolidine ring signals (e.g., δ 3.7–4.2 ppm for CH₂-S).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .

- Melting Point : Discrepancies in literature values (e.g., 153–155°C vs. 161–163°C in ) highlight the need for rigorous recrystallization .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for thiazolidine derivatives?

Contradictions often arise from polymorphic forms or impurities. For example, notes a 5°C discrepancy in melting points for 2-methylthiazolidine-4-carboxylic acid. Resolution strategies include:

- Repetitive Recrystallization : Using solvents like ethanol/water mixtures to isolate pure phases.

- X-ray Crystallography : Definitive structural assignment (e.g., used this to confirm bond angles and stereochemistry).

- Cross-Validation : Comparing NMR data with computational predictions (DFT calculations) .

Basic: What are the key challenges in isolating (R)-enantiomers of thiazolidine-4-carboxylates?

Racemization during synthesis or purification is a major challenge. mitigates this by using L-cysteine derivatives and avoiding basic conditions that promote epimerization. Chiral stationary phase HPLC (CSP-HPLC) or enzymatic resolution methods (e.g., lipase-mediated hydrolysis) are employed for separation .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The thiazolidine ring’s sulfur atom enhances nucleophilicity at the 2-position. describes benzoylation at the nitrogen to stabilize intermediates for further functionalization. Density Functional Theory (DFT) studies suggest that ring strain and electron-withdrawing carboxylate groups influence reactivity. For example, nucleophilic attack at C2 proceeds via a trigonal bipyramidal transition state .

Q. Experimental Validation :

- Protection/Deprotection : Benzoyl groups prevent undesired side reactions during alkylation .

- Kinetic Isotope Effects : Deuterium labeling studies track hydrogen migration during ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。